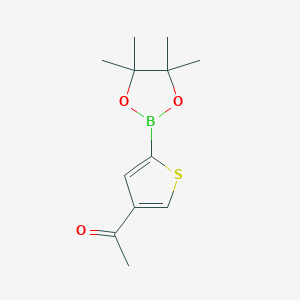

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-3-YL)ethanone

Description

This compound (CAS: 1040281-85-3) is a boronic ester featuring a thiophene ring substituted with an ethanone group at position 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 3. Its molecular formula is C₁₂H₁₇BO₃S, with a molecular weight of 252.14 g/mol . It is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the tetramethyl dioxaborolane group, which protects the boronic acid during synthesis . Key applications include pharmaceutical intermediates and optoelectronic materials .

Properties

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3S/c1-8(14)9-6-10(17-7-9)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPVPRWNCWSFSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681949 | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040281-85-3 | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-thienyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040281-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boronate Ester Formation via Boronic Acid Esterification

One established method involves the reaction of 5-acetyl-2-thienylboronic acid with 2,3-butanediol (pinacol) to afford the corresponding pinacol boronate ester. This approach was reported in a study where 1-(5-(4,5-dimethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone was synthesized and characterized using density functional theory and spectroscopic methods. The reaction proceeds under mild conditions and yields the boronate ester with good purity, which is critical for subsequent applications in cross-coupling reactions.

Transition Metal-Catalyzed Borylation of Halogenated Thiophenes

Another common preparation method involves the borylation of halogenated thiophenes (e.g., 3-bromo- or 3-iodo-thiophene derivatives) using bis(pinacolato)diboron as the boron source in the presence of palladium catalysts. This Suzuki-Miyaura type borylation typically employs palladium complexes such as Pd(PPh3)4, with bases like potassium carbonate, under inert atmosphere and elevated temperatures (around 80–100 °C). The reaction converts the halogenated thiophene into the corresponding boronate ester, which can then be functionalized further.

Direct Lithiation Followed by Borylation

A less common but effective method involves lithiation of the thiophene ring at the desired position using strong bases such as n-butyllithium, followed by quenching with trialkyl borates or pinacol borane to introduce the boronate ester functionality. This method requires careful temperature control (often -78 °C) to avoid side reactions and is useful for regioselective functionalization of the thiophene ring.

Detailed Reaction Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-3-YL)ethanone undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The boronate ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) for Suzuki-Miyaura coupling.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-3-YL)ethanol.

Substitution: Various substituted thiophenes depending on the coupling partner.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron-containing structure allows for various reactions that are crucial in synthesizing complex organic molecules.

- Borylation Reactions : The presence of the dioxaborolane moiety enables selective borylation at various positions on aromatic rings. This is particularly useful for the functionalization of thiophenes and other heterocycles, enhancing the diversity of synthetic pathways available to chemists .

- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds between aryl and vinyl boronates with electrophiles, facilitating the synthesis of biaryl compounds and complex natural products .

Materials Science

In materials science, 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-3-YL)ethanone has been explored for its potential in developing advanced materials.

- Conductive Polymers : The incorporation of this compound into polymer matrices enhances electrical conductivity. Its thiophene component contributes to the π-conjugated system necessary for high-performance organic electronic devices .

- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties make it suitable for applications in OLEDs. Its ability to form stable thin films while maintaining luminescence is crucial for developing efficient light-emitting layers in display technologies .

Medicinal Chemistry

The medicinal chemistry field has also recognized the potential of this compound due to its biological activity.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific cellular pathways critical for cancer cell proliferation .

- Drug Delivery Systems : The boron-containing structure allows for potential applications in drug delivery systems. Boron compounds have been studied for their ability to enhance the solubility and bioavailability of poorly soluble drugs through complexation and modification techniques .

Case Study 1: Borylation of Thiophene Derivatives

A study demonstrated the successful borylation of thiophene derivatives using this compound as a reagent. The reaction conditions were optimized to yield high selectivity and yield, showcasing the compound's utility in synthesizing functionalized thiophenes essential for organic electronics.

Case Study 2: Development of OLEDs

Research involving this compound highlighted its role as an emitter material in OLEDs. Devices fabricated with this compound showed improved efficiency and stability compared to conventional materials. The study concluded that integrating such boron-based compounds could lead to next-generation OLED technologies.

Mechanism of Action

The mechanism by which 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-3-YL)ethanone exerts its effects is primarily through its reactivity in organic synthesis. The boronate ester group facilitates cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This reactivity is crucial in the synthesis of complex organic molecules and materials.

Comparison with Similar Compounds

Substituent Variations on the Dioxaborolane Ring

- 1-[5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone (CAS: N/A): Key Difference: The dioxaborolane ring has 4,5-dimethyl substituents instead of tetramethyl. However, the dimethyl variant is less stable under acidic conditions . Crystallographic Data: Forms distinct supramolecular assemblies via C–H···O and π-π interactions, differing from the tetramethyl derivative’s crystal packing .

Positional Isomerism on the Thiophene Ring

- 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone (CAS: 942070-32-8): Key Difference: The ethanone group is at position 2 instead of 3 on the thiophene ring. Impact: Alters electronic distribution; the 2-substituted isomer exhibits stronger electron-withdrawing effects, which may influence regioselectivity in coupling reactions . Synthetic Utility: Preferred for constructing linear conjugated systems in organic electronics .

Heterocycle Modifications

- 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone (CAS: 1256359-07-5): Key Difference: Replaces thiophene with an indazole ring. Impact: The indazole moiety introduces nitrogen atoms, enhancing hydrogen-bonding capability and altering pharmacological activity. Molecular weight increases to 286.14 g/mol . Applications: Explored as a kinase inhibitor precursor due to indazole’s bioactivity .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbonitrile (CAS: 1111096-21-9):

Functional Group Variations

- 1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (CAS: N/A): Key Difference: Replaces thiophene with a fluorinated benzene ring. Impact: The electron-withdrawing fluorine atom enhances stability against oxidation but reduces nucleophilicity in Suzuki reactions. This variant is prioritized for fluorinated drug candidates .

Biological Activity

The compound 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-3-YL)ethanone is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on recent research findings.

Chemical Structure and Properties

This compound features a unique structure that incorporates a thiophene ring and a dioxaborolane moiety. The presence of boron in its structure may contribute to its reactivity and biological interactions.

Chemical Formula : C₁₃H₁₇BNO₂

Molecular Weight : 244.10 g/mol

CAS Number : [insert CAS number if available]

Anticancer Properties

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. For instance, the dioxaborolane moiety may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival.

- Case Study : A study published in the Journal of Medicinal Chemistry examined various boron-containing compounds for their cytotoxicity against cancer cell lines. The findings suggested that modifications to the dioxaborolane structure could significantly influence the compound's efficacy against specific cancer types .

Antimicrobial Activity

The thiophene component of the compound has been associated with antimicrobial properties. Thiophenes are known to exhibit activity against a range of pathogens due to their ability to disrupt microbial membranes.

- Research Findings : In vitro assays demonstrated that derivatives of thiophene exhibited significant antibacterial activity against Gram-positive bacteria. The incorporation of the dioxaborolane group may enhance this activity by improving solubility and bioavailability .

Neuroprotective Effects

Emerging research suggests that certain boron compounds may possess neuroprotective properties. The interaction of boron with neurotransmitter systems could potentially lead to therapeutic applications in neurodegenerative diseases.

- Study Overview : A recent investigation into the neuroprotective effects of boron-containing compounds indicated that they could modulate synaptic transmission and reduce oxidative stress in neuronal cells .

Synthesis Approaches

The synthesis of this compound typically involves several steps:

- Preparation of Dioxaborolane : The initial step involves synthesizing the dioxaborolane from commercially available boronic acids using standard organic synthesis techniques.

- Formation of Thiophene Derivative : The thiophene ring is introduced through electrophilic substitution reactions.

- Final Coupling Reaction : The final product is obtained through a coupling reaction between the dioxaborolane and thiophene derivatives.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of related compounds featuring dioxaborolane and thiophene structures:

Q & A

What are the common synthetic routes for preparing 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)ethanone?

Basic

The synthesis typically involves two key steps: (i) functionalization of the thiophene ring with a boronate ester and (ii) introduction of the acetyl group. A validated route includes:

- Step 1 : Suzuki-Miyaura coupling of a halogenated thiophene derivative (e.g., 3-bromothiophene) with bis(pinacolato)diboron under palladium catalysis to install the boronate ester .

- Step 2 : Friedel-Crafts acetylation using acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to introduce the ketone group at the 3-position of the thiophene ring .

Critical Parameters : Reaction temperature (60–80°C for Suzuki coupling), solvent choice (THF or dioxane), and inert atmosphere to prevent boronate ester hydrolysis.

How can the purity and structural integrity of this compound be validated?

Basic

Use a combination of spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Confirm the presence of the boronate ester (quartet at ~1.3 ppm for pinacol methyl groups) and acetyl group (singlet at ~2.6 ppm) .

- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (B-O bond) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 264.10 (C₁₂H₁₇BO₃S) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

What are the challenges in handling this compound under ambient conditions?

Advanced

The boronate ester moiety is sensitive to moisture and oxygen, leading to hydrolysis or oxidation. Key mitigation strategies:

- Storage : Under argon at –20°C in anhydrous solvents (e.g., THF or DCM) .

- Reaction Setup : Use Schlenk-line techniques or gloveboxes for air-sensitive reactions .

- Stability Testing : Monitor degradation via ¹H NMR over 24 hours in DMSO-d₆; <5% decomposition indicates acceptable stability .

How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

Advanced

The boronate ester serves as a coupling partner for aryl halides or triflates. Example protocol:

- Catalyst System : Pd(PPh₃)₄ (2 mol%) in a 1:1 mixture of THF/H₂O with K₂CO₃ as base .

- Substrate Scope : Couples with electron-deficient aryl bromides (e.g., 4-bromonitrobenzene) at 80°C, yielding biaryl products (70–85% isolated yield) .

- Troubleshooting : If coupling efficiency is low, replace Pd(PPh₃)₄ with PdCl₂(dppf) for sterically hindered substrates .

What contradictions exist in reported crystallographic data for similar boronate esters?

Advanced

Discrepancies in bond lengths (B-O vs. C-O) and crystal packing may arise due to:

- Resolution Limits : Low-resolution X-ray data (<0.8 Å) can misrepresent boron coordination geometry .

- Software Artifacts : SHELXL refinement parameters (e.g., restraints on thermal displacement) may skew results .

Resolution : Validate structures using high-resolution synchrotron data and compare with DFT-optimized geometries .

How can computational methods predict reactivity in cross-coupling reactions?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Model Transition States : Predict activation barriers for oxidative addition steps involving Pd(0) and aryl halides .

- Charge Distribution Analysis : Identify electron-deficient regions on the thiophene ring that favor electrophilic substitution .

Validation : Compare computed reaction pathways with experimental yields (R² > 0.9 indicates reliability) .

What strategies optimize regioselectivity in functionalizing the thiophene ring?

Advanced

Control substituent positioning via:

- Directing Groups : Use –SO₂Ph or –CO₂Et at the 2-position to direct electrophilic acetylation to the 3-position .

- Steric Effects : Bulky boronate esters at the 5-position hinder undesired substitution at adjacent positions .

Case Study : Acetylation of 5-boronate-3-thiophene derivatives yields >90% regioselectivity for the 3-position .

How does solvent polarity affect boronate ester stability during reactions?

Advanced

Polar aprotic solvents (DMF, DMSO) accelerate hydrolysis, while non-polar solvents (toluene, hexane) enhance stability:

- Kinetic Studies : Half-life in DMSO: ~2 hours vs. >24 hours in toluene .

- Recommendation : Use toluene for prolonged reactions (>6 hours) and add molecular sieves (3Å) to scavenge water .

What analytical techniques resolve ambiguities in NMR assignments?

Advanced

Employ advanced NMR methods:

- 2D NMR (COSY, HSQC) : Correlate ¹H and ¹³C signals to confirm assignments for overlapping thiophene protons .

- ¹¹B NMR : Detect boronate ester integrity (sharp singlet at ~30 ppm indicates intact B-O bonds) .

How can batch-to-batch variability in synthesis be minimized?

Advanced

Implement Quality-by-Design (QbD) principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.